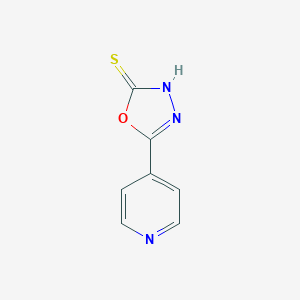

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXZVFDWQYTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354468 | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15264-63-8 | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical and physical properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

An In-depth Technical Guide on 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring and a 1,3,4-oxadiazole ring substituted with a thiol group.[1] This structure imparts a range of interesting chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] The compound exists in a thiol-thione tautomerism.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 15264-63-8 | [3] |

| Molecular Formula | C₇H₅N₃OS | [3] |

| Molecular Weight | 179.20 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 270-275 °C | [4] |

| Boiling Point (Predicted) | 274.9 ± 32.0 °C | [4] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 3.38 ± 0.70 | [4] |

| Solubility | Moderately soluble in polar organic solvents. | [5] |

Table 2: Computed Molecular Properties

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 179.01533297 g/mol | [6] |

| Topological Polar Surface Area | 78.6 Ų | [6] |

| Heavy Atom Count | 12 | [6] |

Spectral Data

The structure of this compound has been confirmed by various spectroscopic techniques.

Table 3: Spectral Data

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆, ppm): δ 8.71 (d, J=5.83, 2H, Ar-H), 7.82 (d, J=5.83, 2H, Ar-H). | [1] |

| ¹³C NMR | (100 MHz, DMSO-d₆, ppm): δ 176.60 (C=S), 157.06 (C=N), 150.81 (Ar-C), 130.33 (Ar-C), 119.29 (Ar-C). | [1] |

| FTIR | Spectra available, confirming functional groups. | [7][8] |

| Mass Spectrometry | Spectra available for confirmation of molecular weight. | [9] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[1][10][11]

Materials:

-

Isonicotinohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl) for acidification

-

Ethanol-dioxane mixture for recrystallization

Procedure:

-

Dissolve isonicotinohydrazide (0.05 mol) in ethanol (50 mL).

-

Add a solution of potassium hydroxide (or sodium hydroxide) (0.05 mol) in ethanol.

-

Add carbon disulfide (0.05 mol) to the mixture.

-

Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from an ethanol-dioxane mixture to obtain pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using KBr pellets or as a mull to identify the characteristic functional groups.

-

Mass Spectrometry (MS): Electron impact mass spectrometry is used to determine the molecular weight of the compound.

Antimicrobial Activity Assay

The antimicrobial activity can be evaluated using the micro-broth serial dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in nutrient broth to achieve a range of concentrations.

-

Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus epidermidis).

-

Add the different concentrations of the test compound to the wells.

-

Incubate the plates at 37°C for 24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Method)

The free radical scavenging activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12]

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

In a test tube, mix an aliquot of the compound's solution with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Urease Inhibition Assay

The inhibitory activity against urease can be determined using the indophenol method.

Procedure:

-

Prepare a solution of Jack bean urease in phosphate buffer.

-

Pre-incubate the enzyme with various concentrations of the test compound at room temperature.

-

Initiate the enzymatic reaction by adding a urea solution.

-

After a specific incubation time, stop the reaction and measure the amount of ammonia produced using the indophenol reagent by monitoring the absorbance at a specific wavelength.

-

Thiourea is typically used as a standard inhibitor.[13]

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Biological and Chemical Applications

This compound has demonstrated a variety of biological and chemical activities, highlighting its potential in different fields.

Antimicrobial Activity

This compound has shown promising antimicrobial effects. It inhibits the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and Staphylococcus epidermidis with an MIC of 4 µg/mL.[12] The 1,3,4-oxadiazole scaffold is a known pharmacophore in many antimicrobial agents.

Antioxidant Activity

The thiol group in the molecule contributes to its antioxidant potential. It exhibits significant free radical scavenging activity, with a reported IC₅₀ value of 17.47 µM in the DPPH assay.[12]

Urease Inhibition

Derivatives of 1,3,4-oxadiazole are known to be potent urease inhibitors.[13][14] This activity is significant for potential applications in agriculture and medicine, particularly in combating infections caused by urease-producing bacteria like Helicobacter pylori.

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for carbon steel in acidic environments.[15][16] It forms a protective film on the metal surface, significantly reducing the corrosion rate. The inhibition efficiency is evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.[15]

Safety Information

Table 4: Hazard and Safety Data

| Category | Information | Reference |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment | Dust mask (type N95 or equivalent), eye shields, and gloves. |

References

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. This compound | 15264-63-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 15264-63-8 [amp.chemicalbook.com]

- 5. CAS 15264-63-8: this compound [cymitquimica.com]

- 6. This compound | C7H5N3OS | CID 774383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(15264-63-8) IR2 [m.chemicalbook.com]

- 9. This compound(15264-63-8) 1H NMR [m.chemicalbook.com]

- 10. jchemrev.com [jchemrev.com]

- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic characteristics and synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by Fourier Transform Infrared (FTIR) spectroscopy, as well as Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The key quantitative data from these analyses are summarized below.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3356 | N-H stretch |

| 1642 | C=N stretch |

| 1255 | C=S stretch |

Note: The presence of N-H and C=S stretching bands suggests that in the solid state, the molecule may exist predominantly in the thione tautomeric form.[1][2][3]

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.70 | Singlet | 1H | SH (thiol) or NH (thione) proton |

| 7.65 - 6.56 | Multiplet | 3H | Protons of the pyridyl ring |

Solvent: Not specified in the available data. The broad chemical shift range for the pyridyl protons is noted as a multiplet.[3]

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 164.32 | C=S (thione carbon) of the oxadiazole ring |

| 161.98 | C5 of the oxadiazole ring |

| 142.59 | C4' of the pyridyl ring (attached to C5) |

| 130.40, 127.05 | C2', C6' and C3', C5' of the pyridyl ring |

| 121.11 | C1' of the pyridyl ring |

| 50.24 | Aliphatic carbon (if present) |

| 21.59 | Methyl carbon (if present) |

Solvent: DMSO-d₆. Note: The assignments for the pyridyl carbons are based on general knowledge of similar structures and may require further 2D NMR analysis for definitive confirmation. The presence of aliphatic and methyl signals in one source appears to be for a related but different compound and are included for completeness of reporting from that source.[4][5]

Experimental Protocols

The synthesis of this compound is typically achieved through a cyclization reaction involving isonicotinohydrazide and carbon disulfide.[6][7]

Synthesis of this compound [3][8]

-

Materials:

-

Isonicotinohydrazide (0.05 mol, 6.86 g)

-

Sodium hydroxide (0.05 mol, 2 g)

-

Carbon disulfide (0.02 mole, 1.2 mL in one reference, not quantified in another)

-

Ethanol (50 mL)

-

Water

-

Acetic acid or other acid for acidification

-

-

Procedure:

-

Isonicotinohydrazide is dissolved in ethanol in a reaction vessel.

-

Sodium hydroxide is added to the solution.

-

Carbon disulfide is then added to the mixture.

-

The reaction mixture is refluxed for a period of several hours (e.g., 12 hours).[3]

-

After reflux, the excess solvent is removed, for instance by vacuum evaporation.

-

The resulting residue is dissolved in water and filtered.

-

The filtrate is then acidified (e.g., with acetic acid), leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed, and can be recrystallized from a suitable solvent mixture such as ethanol-dioxane (5:1) or ethanol-water.[3][8]

-

Spectroscopic Analysis

-

FTIR Spectroscopy: The FTIR spectrum is typically recorded using a KBr disc or as a Nujol mull.[9][10][11]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[8] The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[4]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. bingol.edu.tr [bingol.edu.tr]

- 9. This compound(15264-63-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(15264-63-8) IR2 spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

The Crystal Structure of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key crystallographic parameters, detailed experimental protocols for its synthesis and structural determination, and explores its potential mechanism of action as an anti-inflammatory agent.

Introduction

Heterocyclic compounds containing the 1,3,4-oxadiazole moiety are a well-established class of pharmacologically active agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, incorporates a pyridine ring, which can further enhance its biological profile and coordination properties. Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for structure-based drug design and the development of novel therapeutic agents. This guide presents a summary of its crystal structure, elucidated by single-crystal X-ray diffraction, alongside detailed methodologies and a proposed signaling pathway for its anti-inflammatory effects.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides valuable insights into the molecular geometry, intermolecular interactions, and packing of the molecules in the solid state. A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 236059 |

| Empirical Formula | C₇H₅N₃OS |

| Formula Weight | 179.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.893 (1) |

| b (Å) | 14.235 (3) |

| c (Å) | 9.328 (2) |

| α (°) | 90 |

| β (°) | 102.34 (3) |

| γ (°) | 90 |

| Volume (ų) | 763.5 (3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.559 |

| Absorption Coefficient (mm⁻¹) | 0.389 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.53 to 27.50 |

| Index ranges | -7<=h<=7, -18<=k<=18, -12<=l<=12 |

| Reflections collected | 8758 |

| Independent reflections | 1756 [R(int) = 0.046] |

| Completeness to theta = 27.50° | 99.8 % |

| Data / restraints / parameters | 1756 / 0 / 110 |

| Goodness-of-fit on F² | 1.049 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.109 |

| R indices (all data) | R1 = 0.057, wR2 = 0.119 |

| Largest diff. peak and hole (e.Å⁻³) | 0.31 and -0.28 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the cyclization of isonicotinic acid hydrazide with carbon disulfide in a basic medium.

Materials:

-

Isonicotinic acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

A solution of potassium hydroxide (or sodium hydroxide) is prepared in ethanol.

-

Isonicotinic acid hydrazide is added to the basic ethanolic solution and stirred until dissolved.

-

Carbon disulfide is added dropwise to the reaction mixture at room temperature.

-

The mixture is then refluxed for a specified period, typically several hours, during which a precipitate may form.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure crystals of this compound.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of the title compound.

Single-Crystal X-ray Diffraction

High-quality single crystals of the compound, obtained from the synthesis and purification process, are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

-

Cryostat for low-temperature data collection (optional, but recommended)

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

Data collection is performed at a specific temperature (e.g., 293 K or 100 K) using a series of ω and φ scans.

-

The diffraction data are processed, including integration of the reflection intensities and correction for Lorentz and polarization effects.

-

An absorption correction is applied (e.g., multi-scan).

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Proposed Signaling Pathway: Anti-inflammatory Action

Derivatives of 1,3,4-oxadiazole are known to exhibit anti-inflammatory properties, with a frequently proposed mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound can effectively block the production of these pro-inflammatory mediators.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

Caption: Inhibition of the cyclooxygenase pathway by the title compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, a compound with significant potential in drug discovery. The presented crystallographic data offers a solid foundation for computational modeling and structure-activity relationship studies. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers working with this and related compounds. Furthermore, the proposed anti-inflammatory mechanism of action via COX inhibition highlights a key area for further biological investigation. This comprehensive information is intended to facilitate the rational design and development of new and more effective therapeutic agents based on the 1,3,4-oxadiazole scaffold.

The Rising Therapeutic Potential of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] Among these, compounds featuring a 4-pyridyl substituent at the 5-position and a thiol group at the 2-position of the oxadiazole ring have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and its derivatives, presenting key data and experimental methodologies for researchers in the field.

Synthesis

The principal synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[3][4] Specifically for this compound, the synthesis is achieved through the ring-closing reaction of isoniazide (isonicotinohydrazide) with carbon disulfide.[5][6] This nucleophilic addition reaction provides a straightforward method for obtaining the core scaffold.[5] Further derivatization is commonly achieved through S-alkylation of the versatile thiol group, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries.[6][7]

Biological Activities

Derivatives of this compound have been investigated for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anti-angiogenic activities.

Antimicrobial Activity

These compounds have shown notable efficacy against various microbial pathogens. The parent compound, 5-(Pyridyl-4-yl)-1,3,4-oxadiazole-2-thiol, has demonstrated inhibitory activity against Escherichia coli and Staphylococcus epidermidis.[8] The introduction of different substituents on the thiol group or the pyridine ring can modulate the antimicrobial spectrum and potency.[9][10]

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | 8 | [8] |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Staphylococcus epidermidis | 4 | [8] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Mycobacterium tuberculosis (susceptible and drug-resistant strains) | 4-8 μM | [9] |

Anticancer and Anti-angiogenic Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. Derivatives have been shown to inhibit various cancer cell lines, and their mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer progression and angiogenesis.[11][12] One of the primary targets identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[13] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[13]

Table 2: Anticancer and Anti-angiogenic Activity of this compound Derivatives

| Compound | Activity | Cell Line/Target | IC50 | Reference |

| Compound 3i (a 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thione) | Anti-angiogenic | VEGFR-2 | 0.5 μM | [13] |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Anticancer | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 µM | [14] |

| 1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl] ethanone | Anticancer | HepG2 | Not specified, but showed cytotoxic action | [14] |

Anti-inflammatory Activity

Certain derivatives of this compound have also been evaluated for their anti-inflammatory properties. For instance, the parent compound and its S-benzoyl derivative have shown a notable percentage of inhibition in anti-inflammatory assays.[15]

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Inhibition (%) | Standard | Reference |

| 5-Pyridyl-1,3,4-oxadiazole-2-thiol | 40.7 | Indomethacin | [15] |

| S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | 39.2 | Indomethacin | [15] |

Experimental Protocols

General Synthesis of this compound

A common procedure for the synthesis of the core scaffold is as follows:

-

Isonicotinic acid hydrazide (isoniazid) is dissolved in ethanol.

-

An equimolar amount of potassium hydroxide is added to the solution and stirred until dissolved.

-

Carbon disulfide is added dropwise to the mixture at a low temperature (e.g., 0-5 °C).

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the solution is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.[16][17]

Antimicrobial Screening (Broth Microdilution Method for MIC Determination)

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

A standardized inoculum of the target microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][18]

In Vitro Anticancer Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various biological targets. The following diagrams illustrate some of the key pathways and experimental workflows.

Caption: General synthesis workflow for this compound.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Caption: A logical workflow for the evaluation of anticancer activity.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of antimicrobial, anticancer, and anti-inflammatory research. The straightforward synthesis, coupled with the wide range of biological activities and the potential for further structural modification, makes this class of compounds a compelling area for continued investigation in drug discovery and development. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and further exploring the mechanisms of action to translate these promising findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 15264-63-8 | Benchchem [benchchem.com]

- 7. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

The Ring-Closing Reaction of Isonicotinohydrazide with Carbon Disulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ring-closing reaction between isonicotinohydrazide and carbon disulfide, a critical pathway for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial, antioxidant, and anti-angiogenic properties. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and visualizes the associated biological signaling pathways.

Reaction Overview and Mechanism

The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is achieved through the cyclization of isonicotinohydrazide with carbon disulfide in a basic medium.[1][2] The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of carbon disulfide, forming a dithiocarbazate intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,3,4-oxadiazole ring. The presence of a base, such as potassium hydroxide, is crucial for the deprotonation of the hydrazide, enhancing its nucleophilicity.[2]

Experimental Protocol

The following protocol outlines a representative synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Materials:

-

Isonicotinohydrazide

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol or 1,4-Dioxane

-

Hydrochloric Acid (HCl), dilute

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinohydrazide in absolute ethanol (or 1,4-dioxane).

-

Addition of Reagents: To this solution, add a stoichiometric equivalent of potassium hydroxide, followed by the dropwise addition of a slight excess of carbon disulfide.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-8 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After reflux, allow the mixture to cool to room temperature. The potassium salt of the product may precipitate.

-

Acidification: Acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the final product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

-

Drying: Dry the purified product in a vacuum oven.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅N₃OS | [3] |

| Molecular Weight | 179.20 g/mol | [3] |

| Yield | 81% | [4] |

| Melting Point | >300 °C | [4] |

| Appearance | White to beige crystals | [4] |

Note: Characterization data such as ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for confirming the structure of the synthesized compound. Researchers should perform these analyses and compare the results with literature values.

Biological Activity and Signaling Pathways

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have demonstrated significant potential as anti-angiogenic agents by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.[5][6][7]

The inhibition of VEGFR-2 by compounds derived from this scaffold can disrupt these signaling pathways, thereby impeding tumor-induced angiogenesis. The major signaling pathways downstream of VEGFR-2 include:

-

PLCγ-PKC-MAPK/ERK Pathway: Primarily involved in endothelial cell proliferation.[6]

-

PI3K/Akt Pathway: Crucial for endothelial cell survival and permeability.[6]

-

p38 MAPK Pathway: Plays a role in cell migration and cytoskeletal remodeling.[7]

Conclusion

The ring-closing reaction of isonicotinohydrazide with carbon disulfide provides an efficient route to 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in drug discovery. Its derivatives have shown promise as antimicrobial agents and as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway.[8] The straightforward synthesis and potent biological activity of this scaffold make it an attractive starting point for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives is warranted to optimize their efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. medchemexpress.com [medchemexpress.com]

Thiol-Thione Tautomerism in 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thiol-thione tautomerism of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the structural, spectroscopic, and thermodynamic aspects of this tautomeric equilibrium. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside a summary of key quantitative data. Visualizations of the tautomeric equilibrium and experimental workflows are presented to facilitate a comprehensive understanding.

Introduction

The tautomerism of heterocyclic compounds is a fundamental concept with profound implications in drug design and development, as different tautomers can exhibit distinct physicochemical properties and biological activities. This compound is a versatile scaffold that can exist in two tautomeric forms: the thiol form and the thione form. Understanding the predominant tautomeric form and the dynamics of the equilibrium is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This guide synthesizes the current knowledge on the thiol-thione tautomerism of this compound, providing a valuable resource for researchers in the field.

The Thiol-Thione Tautomeric Equilibrium

The thiol-thione tautomerism of this compound involves the migration of a proton between a nitrogen atom in the oxadiazole ring and the exocyclic sulfur atom.

Solid-state studies, including single-crystal X-ray diffraction, have unequivocally demonstrated that this compound exists predominantly in the thione form in the crystalline state. In this conformation, the proton resides on one of the nitrogen atoms of the oxadiazole ring, and the exocyclic sulfur atom is double-bonded to the carbon.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a one-pot reaction involving the cyclization of isonicotinic acid hydrazide (isoniazid) with carbon disulfide in a basic medium.

Detailed Experimental Protocol: Synthesis

-

Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolution and Filtration: Dissolve the resulting residue in water and filter to remove any insoluble impurities.

-

Acidification: Cool the filtrate in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid or sulfuric acid.

-

Precipitation and Collection: A solid precipitate will form. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from ethanol to obtain pure this compound as a white or off-white crystalline solid.

Spectroscopic and Physical Data

The characterization of this compound relies on a combination of spectroscopic and physical methods. The data presented in the following tables are consistent with the thione tautomer being the predominant form.

| Table 1: Physical Properties | |

| Property | Value |

| Molecular Formula | C₇H₅N₃OS |

| Molecular Weight | 179.20 g/mol |

| Melting Point | 270-275 °C |

| Appearance | White to off-white crystalline solid |

| CAS Number | 15264-63-8 |

| Table 2: Spectroscopic Data | |

| Technique | Key Observations (consistent with Thione form) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=N stretch), ~1250 (C=S stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.5 (br s, 1H, N-H), ~8.7 (d, 2H, pyridyl), ~7.8 (d, 2H, pyridyl) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~177 (C=S), ~160 (C-5 of oxadiazole), ~150 (pyridyl), ~121 (pyridyl) |

| Mass Spectrometry (EI) | m/z 179 [M]⁺ |

Computational Studies

While specific computational studies for this compound are not extensively reported, theoretical calculations on similar 1,3,4-oxadiazole-2-thiol systems using Density Functional Theory (DFT) and other quantum chemical methods have consistently shown that the thione tautomer is thermodynamically more stable than the thiol tautomer in the gas phase and in various solvents. The energy difference is typically in the range of several kcal/mol, further supporting the experimental observations.

General Computational Protocol

-

Structure Preparation: Build the 3D structures of both the thiol and thione tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.

-

Frequency Analysis: Conduct frequency calculations to verify that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a higher-level basis set for greater accuracy.

-

Solvent Effects: To model the solution phase, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) for the desired solvent.

-

Thermodynamic Properties: From the output of the frequency calculations, obtain the zero-point vibrational energies, thermal corrections, and entropies to calculate the Gibbs free energies of both tautomers.

-

Relative Stability: Determine the relative stability of the tautomers by comparing their Gibbs free energies.

Conclusion

The thiol-thione tautomerism of this compound is heavily skewed towards the thione form, particularly in the solid state. This preference is supported by a confluence of experimental evidence from X-ray crystallography and spectroscopic analyses, as well as theoretical predictions from computational studies on related systems. For researchers and drug development professionals, the clear predominance of the thione tautomer is a critical piece of information for understanding its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. The provided experimental protocols and compiled data serve as a valuable resource for the synthesis, characterization, and further investigation of this important heterocyclic compound.

The Medicinal Chemistry Potential of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, has emerged as a versatile and promising core structure in the field of medicinal chemistry. Its unique combination of a pyridine ring, a 1,3,4-oxadiazole moiety, and a reactive thiol group imparts a wide range of biological activities, making it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this compound and its derivatives, with a focus on its anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the key quantitative data from various studies, highlighting the compound's efficacy as an antimicrobial, antioxidant, and anti-angiogenic agent.

Table 1: Antimicrobial Activity

The parent compound, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, has shown notable activity against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | MIC (µg/mL) |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | 8[1] |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Staphylococcus epidermidis | 4[1] |

Table 2: Antioxidant Activity

The antioxidant potential of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol has been quantified using the DPPH free radical-scavenging method.[1]

| Compound | Assay | IC50 (µM) |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | DPPH radical scavenging | 17.47[1] |

Table 3: Anti-angiogenic and Anticancer Activity

Derivatives of the core scaffold have been synthesized and evaluated for their ability to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, various derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.

| Compound ID | Target/Cell Line | IC50 (µM) |

| Compound 3i (a 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thione) | VEGFR-2 | 0.5[2][3] |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HepG2 (Liver Cancer) | 1.18 ± 0.14[4] |

| 1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | MCF-7 (Breast Cancer) | 8.04[2] |

| N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide | EGFR | 0.010[2] |

| 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole | A549 (Lung Cancer) | 4.8 - 5.1[5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and for the key biological assays cited in this guide.

Synthesis of this compound

Materials:

-

Isonicotinohydrazide

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Dioxane

Procedure: [7]

-

Dissolve 0.05 mol of isonicotinohydrazide in 50 mL of ethanol in a round-bottom flask.

-

Add 0.05 mol (2 g) of sodium hydroxide to the solution.

-

Add 0.05 mol (3.3 mL) of carbon disulfide to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

After refluxing, evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in water and filter the solution.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Filter the precipitate and crystallize it from a mixture of ethanol and dioxane (5:1) to yield this compound.

DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Ascorbic acid or BHT (as standard)

-

Spectrophotometer

-

Prepare a 0.1 mM working solution of DPPH in methanol.

-

Prepare various concentrations of the test compound and the standard in methanol.

-

In a test tube, mix 1 mL of the DPPH solution with 1 mL of each concentration of the test compound or standard. A control is prepared using 1 mL of methanol instead of the sample.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined as the concentration of the sample that causes 50% scavenging of the DPPH radical.

In Vitro VEGFR-2 Kinase Inhibition Assay

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (derivatives of this compound)

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

96-well plates

-

Luminometer

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

In a white 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. A positive control (no inhibitor) and a blank (no enzyme) should be included.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Sterile phosphate-buffered saline (PBS)

-

Test compound

-

Sterile filter paper discs or gelatin sponges

-

Stereomicroscope

-

Incubate fertilized chicken eggs at 37.5°C with 60-85% humidity.

-

On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

On EDD 7-9, when the CAM is well-developed, place a sterile carrier (filter paper disc or gelatin sponge) saturated with the test compound solution onto the CAM. A control carrier with the solvent alone is also placed.

-

Seal the window and return the eggs to the incubator for a further 48-72 hours.

-

On EDD 11-12, open the egg and observe the CAM under a stereomicroscope.

-

Capture images of the area around the carrier and quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, length, or branching points compared to the control.

Zebrafish Embryo Angiogenesis Assay

Materials:

-

Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(kdrl:EGFP))

-

Zebrafish breeding tanks

-

E3 embryo medium

-

Test compound

-

96-well plates

-

Fluorescence microscope

-

Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28°C.

-

At 24 hours post-fertilization (hpf), dechorionate the embryos.

-

Place individual embryos into the wells of a 96-well plate containing E3 medium.

-

Add the test compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.

-

Incubate the embryos at 28°C for 24-48 hours.

-

Observe the development of the subintestinal vessels (SIVs) or intersegmental vessels (ISVs) under a fluorescence microscope.

-

Quantify the anti-angiogenic effect by measuring the length or number of these vessels in the treated embryos compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial strains (e.g., E. coli, S. epidermidis)

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Standard antibiotic (e.g., ciprofloxacin)

-

96-well microtiter plates

-

Incubator

-

Optional: 2,3,5-triphenyltetrazolium chloride (TTC) as a growth indicator

-

Prepare a two-fold serial dilution of the test compound and the standard antibiotic in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (no antimicrobial agent).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using TTC, the MIC is the lowest concentration where no color change to red is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with key cellular signaling pathways. This section provides diagrams generated using the DOT language to visualize these pathways and the putative points of inhibition.

VEGFR-2 Signaling Pathway in Angiogenesis

Derivatives of this compound have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Inhibition of VEGFR-2 blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 signaling pathway and inhibition by oxadiazole derivatives.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is often overexpressed in cancer cells and plays a critical role in tumor growth and proliferation. Certain 5-(4-pyridyl)-1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against EGFR.

Caption: EGFR signaling pathway and inhibition by oxadiazole derivatives.

STAT3 Signaling Pathway in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell proliferation and survival. 1,3,4-Oxadiazole derivatives have been shown to interfere with STAT3 signaling.

Caption: STAT3 signaling pathway and inhibition by oxadiazole derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating potent antimicrobial, antioxidant, and anticancer activities. The data and protocols presented in this guide underscore the significant therapeutic potential of this compound class. The ability of its derivatives to target key signaling pathways, such as VEGFR-2, EGFR, and STAT3, provides a strong rationale for their further development as novel therapeutic agents. This technical guide serves as a foundational resource to aid researchers in the rational design, synthesis, and evaluation of new and more effective drugs based on this versatile molecular framework.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.biobide.com [blog.biobide.com]

- 8. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]

- 15. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acm.or.kr [acm.or.kr]

- 19. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol in the Construction of Coordination Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers have emerged as a fascinating class of materials at the intersection of inorganic and organic chemistry, offering a modular approach to designing materials with tailored properties. A key component in the construction of these intricate architectures is the organic linker, or building block, which dictates the dimensionality, topology, and functionality of the resulting framework. Among the diverse array of organic linkers, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (pyoxt) has garnered significant attention as a versatile and multifunctional building block. Its unique combination of a pyridyl group for coordination, a 1,3,4-oxadiazole core, and a reactive thiol/thione moiety allows for a rich coordination chemistry, leading to the formation of novel polymeric systems with potential applications in areas such as luminescence, catalysis, and gas storage.[1][2][3] This technical guide provides an in-depth exploration of the role of pyoxt as a building block in coordination polymers, focusing on its synthesis, coordination behavior, and the structural and physical properties of the resulting materials.

Synthesis of the Building Block: this compound (pyoxt)

The synthesis of pyoxt is a crucial first step in its utilization for constructing coordination polymers. The most common and efficient method for its preparation involves a one-pot cyclization reaction.[4][5]

Experimental Protocol: Synthesis of pyoxt

A widely adopted procedure for the synthesis of this compound involves the reaction of isoniazid (isonicotinic acid hydrazide) with carbon disulfide in a basic medium.[4][5]

Materials and Reagents:

-

Isoniazid

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol or other alcoholic solvent

-

Hydrochloric acid (HCl) or other acid for neutralization

-

Distilled water

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Isoniazid is added to the basic alcoholic solution and stirred until it dissolves.

-

Carbon disulfide is then added dropwise to the reaction mixture at room temperature.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Coordination Chemistry and Structural Diversity

The versatility of pyoxt as a building block stems from its multiple potential coordination sites. The pyridyl nitrogen is a classic coordination site for a wide range of metal ions. The 1,3,4-oxadiazole ring contains two nitrogen atoms that can also participate in coordination, and the exocyclic sulfur atom of the thiol/thione group provides another potential binding site. This multi-dentate character allows pyoxt to act as a bridging ligand, connecting multiple metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.

The coordination mode of pyoxt can be influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction temperature. For instance, in some complexes, pyoxt may coordinate through the pyridyl nitrogen and one of the oxadiazole nitrogens, while in others, the sulfur atom may also be involved in bonding. The deprotonation of the thiol group to form a thiolate allows for further coordination possibilities and the formation of anionic frameworks.

Case Study: Zinc(II) Coordination Polymer with a Pyoxt Analogue

Properties of Pyoxt-Based Coordination Polymers

The incorporation of the pyoxt ligand into coordination polymers can impart a range of interesting properties to the resulting materials.

Luminescence

The pyridyl and oxadiazole moieties are known to be components of luminescent materials. Coordination polymers containing pyoxt have the potential to exhibit fluorescence or phosphorescence.[3] The emission properties can be tuned by the choice of the metal ion and the overall structure of the polymer. For instance, d¹⁰ metal ions like Zn(II) and Cd(II) are often used to construct luminescent coordination polymers as they do not quench the ligand-based luminescence.

Thermal Stability

The thermal stability of coordination polymers is a critical parameter for their potential applications. Thermogravimetric analysis (TGA) is commonly used to evaluate the decomposition temperature of these materials. The stability of pyoxt-based coordination polymers will depend on the strength of the coordination bonds between the metal ions and the pyoxt ligand, as well as the overall dimensionality and packing of the polymeric network. General reviews on the thermal stability of metal-organic frameworks suggest that factors like the nature of the metal-ligand bond and the degree of framework interpenetration play significant roles.[7][8]

Data Summary

While comprehensive quantitative data for a series of pyoxt-based coordination polymers is not available in a single source, the following table summarizes typical data that would be collected and presented for such materials, based on a representative Zn(II) polymer with a similar ligand.[6]

| Property | Value (for a representative Zn(II) polymer) |

| Crystallographic Data | |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Selected Bond Lengths (Å) | |

| Zn-S | 2.31 |

| Zn-N (oxadiazole) | 2.05 |

| Selected Bond Angles (°) | |

| S-Zn-S | 108.9 |

| N-Zn-N | 115.4 |

| S-Zn-N | 108.2 - 113.5 |

| Thermal Stability | |

| Decomposition Onset (°C) | Data not available for a specific pyoxt polymer. |

| Photoluminescence | |

| Excitation Wavelength (nm) | Data not available for a specific pyoxt polymer. |

| Emission Wavelength (nm) | Data not available for a specific pyoxt polymer. |

| Quantum Yield (%) | Data not available for a specific pyoxt polymer. |

Experimental Protocols for Coordination Polymer Synthesis

The synthesis of coordination polymers involving pyoxt typically involves the reaction of a metal salt with the pyoxt ligand in a suitable solvent system, often under solvothermal conditions to promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.

General Experimental Protocol: Solvothermal Synthesis

Materials and Reagents:

-

This compound (pyoxt)

-

A metal salt (e.g., Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O, Mn(OAc)₂·4H₂O)

-

A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)

-

A base (optional, e.g., triethylamine, NaOH) to deprotonate the thiol group

Procedure:

-

The pyoxt ligand and the metal salt are dissolved in separate vials in the chosen solvent or solvent mixture.

-

If deprotonation of the thiol group is desired, a stoichiometric amount of a base is added to the ligand solution.

-

The metal salt solution is then carefully layered on top of the ligand solution in a small glass vial or test tube. Alternatively, the solutions can be mixed and then sealed in a Teflon-lined stainless-steel autoclave.

-

The reaction vessel is placed in an oven and heated to a specific temperature (typically between 80 and 150 °C) for a period of several days.

-

After the heating period, the oven is allowed to cool slowly to room temperature.

-

Single crystals of the coordination polymer, if formed, are collected by filtration, washed with the mother liquor and then with a fresh solvent, and dried in air.

Conclusion

This compound is a highly promising and versatile building block for the construction of coordination polymers. Its multifunctional nature, arising from the presence of multiple coordination sites, allows for the formation of a diverse range of structures with potentially interesting photoluminescent and thermal properties. While the exploration of pyoxt-based coordination polymers is still an active area of research, the foundational knowledge of its synthesis and coordination chemistry provides a strong basis for the rational design of new materials. Future work in this area should focus on the systematic synthesis of a series of pyoxt-based coordination polymers with different metal ions to establish clear structure-property relationships. Detailed characterization of their photoluminescent and thermal properties will be crucial for unlocking their full potential in applications ranging from materials science to drug development.

References

- 1. The thermal stability of metal-organic frameworks (2020) | Colm Healy | 266 Citations [scispace.com]

- 2. This compound | C7H5N3OS | CID 774383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15264-63-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. researchgate.net [researchgate.net]

Preliminary Investigation of the Luminescent Properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, known to be a bioisostere of amides and esters, which can enhance binding interactions with biological targets.[1] Derivatives of 1,3,4-oxadiazole are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Beyond their therapeutic potential, these heterocycles often exhibit interesting photophysical properties, making them valuable candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes for biological imaging and sensing.[5]

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a derivative containing a pyridyl group, is of particular interest due to the potential for the pyridine nitrogen to act as a coordination site for metal ions, which could modulate its luminescent properties. This compound exists in a thiol-thione tautomerism, with evidence suggesting the thione form is predominant in the solid state.[2][6] This guide aims to collate the existing information on this compound and provide a roadmap for a detailed investigation of its luminescent characteristics.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a one-pot cyclization reaction.[3][7]

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reaction of isonicotinohydrazide (isoniazid) with carbon disulfide in a basic medium.[7][8]

Materials:

-

Isonicotinohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

Procedure:

-

Dissolve isonicotinohydrazide (1 equivalent) and potassium hydroxide (or sodium hydroxide) (1 equivalent) in ethanol.

-

To this solution, add carbon disulfide (1 equivalent) dropwise while stirring.

-

Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is partially evaporated.

-

The resulting potassium salt is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent system, such as an ethanol-dioxane mixture, can be performed for further purification.[7]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃OS | |

| Molecular Weight | 179.20 g/mol | |

| Melting Point | 270-275 °C | |

| Appearance | Solid | [9] |

Luminescent Properties: State of Knowledge and Future Directions

While it is established that many 1,3,4-oxadiazole derivatives are luminescent, specific quantitative data for this compound, such as its excitation and emission maxima, quantum yield, and fluorescence lifetime, are not well-documented in the peer-reviewed literature. Theoretical studies on the analogous 5-phenyl-1,3,4-oxadiazole-2-thiol suggest its potential as a photosensitizer, indicating that the core structure has favorable electronic properties.[10]

The presence of the pyridyl moiety suggests that the luminescent properties of this compound could be sensitive to pH and metal ion coordination. Protonation of the pyridine nitrogen or coordination to a metal center would likely alter the electronic structure and, consequently, the photophysical characteristics.

Proposed Experimental Investigation of Luminescent Properties

To address the gap in the literature, a systematic investigation of the luminescent properties of this compound is proposed.

3.1.1. UV-Visible Absorption and Fluorescence Spectroscopy

This is the foundational experiment to determine the wavelengths at which the molecule absorbs and emits light.

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, ethanol).

-

Prepare a series of dilutions in the desired solvent(s) for analysis.

-

Record the UV-Visible absorption spectrum using a spectrophotometer to identify the absorption maxima (λ_abs).

-

Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum to determine the emission maximum (λ_em).

-

The Stokes shift can be calculated as the difference between the emission and absorption maxima.

3.1.2. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard.[11][12]

Protocol (Relative Method):

-

Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (η_sample² / η_std²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Potential Applications in Drug Development and Research

Given the general properties of 1,3,4-oxadiazoles, this compound could be a valuable scaffold in several areas of research:

-

Fluorescent Probes: The compound could be developed as a fluorescent sensor for pH or metal ions, leveraging the pyridyl nitrogen as a recognition site.

-

Bioimaging: After conjugation to biomolecules, it could potentially be used in cellular imaging applications.

-

Drug Discovery: The oxadiazole core is a privileged structure in medicinal chemistry. Understanding its intrinsic fluorescence could aid in the development of novel assays for screening and mechanism-of-action studies.

Conclusion

This compound is a readily synthesizable heterocyclic compound that belongs to a class of molecules known for their luminescent properties. While its synthesis and basic characterization are established, a detailed investigation of its photophysical properties is currently lacking in the scientific literature. This guide provides the necessary background and experimental protocols to facilitate such an investigation. The elucidation of its luminescent characteristics could unlock its potential in various applications, from materials science to drug discovery and diagnostics.

References